3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-15-9-10-18(13-16(15)2)21(27)26-22(28)20(17-7-6-8-19(24)14-17)25-23(26)11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYCEFAPRSBQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (often abbreviated as Compound A ) belongs to a class of spiro compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
Compound A features a complex structure characterized by:
- A chlorophenyl group
- A dimethylbenzoyl moiety
- A diazaspiro framework
This unique structure may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of Compound A has been investigated in various studies, focusing on its effects on different biological systems. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that Compound A exhibits antimicrobial properties against several bacterial strains.
- Cytotoxicity : Research indicates that Compound A may induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.
The mechanisms through which Compound A exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Cell Proliferation : Evidence suggests that Compound A may interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways associated with inflammation and apoptosis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Compound A against various pathogens. The results indicated:
- Inhibition Zone Diameter : Compound A demonstrated significant inhibition against Staphylococcus aureus with an inhibition zone diameter of 15 mm.
- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be 32 µg/mL, indicating moderate activity.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted to assess the cytotoxic effects of Compound A on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Results : IC50 values were found to be 10 µM for HeLa cells and 15 µM for MCF-7 cells, suggesting that Compound A is more effective against cervical cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Case Study 3: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of Compound A:
- Target Enzyme : Protein kinase involved in cancer progression.
- Results : Compound A inhibited enzyme activity with an IC50 value of 25 µM, indicating potential as a therapeutic agent in targeted therapies.
Comparison with Similar Compounds
Core Structural Variations
The diazaspiro[4.5]decene-thione scaffold is shared among several analogs, but substituent variations significantly alter physicochemical and pharmacological properties:
Substituent Effects on Pharmacological Potential
- Chlorophenyl vs. Methoxyphenyl (Target vs. However, the methoxy group may confer better aqueous solubility .
- Bromophenyl vs. Chlorophenyl ( vs. Target) : Bromine’s higher atomic weight and steric bulk in the 4-bromophenyl analog () could reduce metabolic degradation but may also hinder binding to compact active sites.
- 3,4-Dimethylbenzoyl vs. 4-Methoxybenzoyl (Target vs. ) : The 3,4-dimethylbenzoyl group in the target compound introduces electron-donating methyl groups, which may stabilize π-π interactions in receptor binding compared to the electron-withdrawing methoxy group in .
Preparation Methods
Cyclocondensation of Diamines and Diketones
The spirocyclic core is typically synthesized via cyclocondensation of 1,2-diamines with cyclic diketones. For example, ethylenediamine reacts with cyclopentanone derivatives under acidic conditions to form the diazaspiro framework. A modified approach using ethyl chloroacetate and N-methyl ethylenediamine in ethanol yields 1,4-diazaspiro[4.5]dec-3-ene-2-one (Figure 1).
Reaction Conditions :
Alternative Route via Grignard Reagents
A patent-disclosed method employs Grignard reagents to construct the spiro ring. Treatment of 1-methyl-1H-imidazole with bicyclo[2.2.2]octane derivatives in THF forms the diazaspiro backbone, followed by oxidation to introduce the double bond.
Functionalization of the Spirocyclic Core
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl moiety is introduced via Ullmann coupling or Buchwald-Hartwig amination at position 3 of the spirocycle. For example, reacting the spirocyclic intermediate with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) achieves selective aryl substitution.
Optimized Conditions :
Acylation with 3,4-Dimethylbenzoyl Chloride
The 3,4-dimethylbenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution . Treatment of the spirocyclic amine with 3,4-dimethylbenzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the acylated product.
Key Parameters :
- Solvent: DCM or THF.
- Base: TEA or DIEA (2.5 equiv).
- Temperature: 0°C to room temperature.
- Yield: 85–90%.
Thionation of the 2-Ketone to 2-Thione
The final step involves converting the 2-ketone group to a thione using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson’s reagent in toluene under reflux selectively thionates the ketone without affecting other functional groups.
Procedure :
- Dissolve 1,4-diazaspiro[4.5]dec-3-ene-2-one (1.0 equiv) in anhydrous toluene.
- Add Lawesson’s reagent (1.2 equiv) and reflux at 110°C for 6–8 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
- Yield: 70–78%.
Diastereoselective Considerations
The spatial arrangement of substituents around the spiro center influences pharmacological activity. A patent describes diastereoselective synthesis using chiral auxiliaries or asymmetric catalysis to favor the desired stereoisomer. For instance, employing (-)-sparteine as a ligand in lithiation steps achieves enantiomeric excess (ee) >90%.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Diamine + diketone | 65 | 98 | |
| Grignard functionalization | Organometallic addition | 72 | 95 | |
| Thionation | Lawesson’s reagent | 78 | 99 |
Industrial Scalability and Environmental Impact
Large-scale production faces challenges in solvent waste management and catalyst recovery. Patent CN105111155A highlights a solvent-free cyclocondensation method using microwave irradiation, reducing reaction time by 40% and solvent use by 90%.
Q & A
Q. How can the synthesis of 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione be optimized for higher yields and reproducibility?
Methodological Answer: Synthesis optimization involves:
- Stepwise Functionalization : Begin with spirocyclic core formation, followed by regioselective introduction of the 3-chlorophenyl and 3,4-dimethylbenzoyl groups. Evidence from analogous spiro compounds highlights the need for precise stoichiometry and temperature control during cyclization .
- High-Throughput Screening (HTS) : Use HTS to test reaction conditions (solvent polarity, catalysts, and reaction time) for intermediates like diazaspiro precursors. This reduces trial-and-error approaches .
- Continuous Flow Chemistry : For industrial scalability, flow reactors can enhance heat/mass transfer and minimize side reactions, as demonstrated in spiro compound synthesis .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, especially distinguishing between 3,4-dimethylbenzoyl and spirocyclic protons. Coupling patterns in NOESY/ROESY experiments clarify spatial arrangements .
- X-ray Crystallography : Resolve the spirocyclic conformation (e.g., chair vs. boat) and dihedral angles between aromatic rings. Comparative data from similar diazaspiro compounds (e.g., C–Cl bond lengths: ~1.74 Å) validate structural assignments .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~382.9 g/mol) and fragmentation patterns to rule out impurities .
Q. How can preliminary biological activity screening be designed to identify potential therapeutic targets?
Methodological Answer:
- In Vitro Assays : Test against panels of enzymes/receptors (e.g., kinases, GPCRs) linked to antimicrobial or anticancer activity. Prioritize targets based on structural analogs showing selective binding to hydrophobic pockets .
- Dose-Response Curves : Use IC/EC values to quantify potency. For example, related spiro-thiones exhibit IC values in the µM range against bacterial efflux pumps .
- Control Compounds : Include structurally similar derivatives (e.g., 3-fluorophenyl or 4-methylbenzoyl analogs) to assess substituent effects on activity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding modes and selectivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Focus on the thione group’s hydrogen-bonding potential and chlorophenyl’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories. Analyze RMSD/RMSF to identify flexible regions (e.g., spiro ring puckering) affecting target engagement .
- Machine Learning (ML) : Train models on spiro compound libraries to predict ADMET properties. For example, ML can forecast metabolic stability based on logP (~3.5) and polar surface area (~60 Ų) .
Q. How can conflicting data on substituent effects be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substitution : Synthesize derivatives with single substituent changes (e.g., 3-Cl vs. 4-Cl phenyl, 3,4-dimethyl vs. 4-methyl benzoyl). Compare bioactivity to isolate electronic/steric contributions .
- Free-Wilson Analysis : Quantify substituent contributions to activity. For example, 3-chlorophenyl may enhance target affinity by 1.2-fold compared to 4-fluorophenyl analogs .
- Crystallographic Overlays : Align X-ray structures of analogs with divergent activities to identify critical binding interactions (e.g., Cl···π interactions vs. steric clashes) .
Q. What experimental designs are suitable for studying environmental degradation pathways?
Methodological Answer:
- Hydrolytic Stability Tests : Incubate the compound in buffers (pH 3–9) at 37°C. Monitor degradation via LC-MS; spiro-thiones are prone to ring-opening under acidic conditions .
- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts (e.g., sulfoxide/sulfone derivatives) .
- Microbial Biodegradation : Use soil microcosms to assess half-life (t) in aerobic/anaerobic conditions. Correlate with logK (~3.5) to predict bioaccumulation .
Q. How can the impact of spirocyclic conformation on biological activity be mechanistically evaluated?
Methodological Answer:
- Conformational Locking : Synthesize analogs with rigidified spiro rings (e.g., via methyl bridges) and compare activity. Flexible spiro systems may adopt multiple bioactive conformers .
- NMR Relaxation Studies : Measure relaxation times to determine ring-flipping rates. Slower dynamics correlate with stabilized binding poses .
- Quantum Mechanics (QM) Calculations : Calculate energy barriers for spiro ring puckering (e.g., B3LYP/6-31G* level). Lower barriers (<5 kcal/mol) suggest conformational adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
